BenchChemオンラインストアへようこそ!

((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine

soluble epoxide hydrolase enzyme inhibition mouse sEH assay

((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine (CAS 1094284-41-9) is a synthetic hydrazine-functionalized benzo[b][1,4]dioxepine derivative with demonstrated inhibitory activity against soluble epoxide hydrolase (sEH). It appears as compound 478 in US Patent 8,815,951, where it exhibits a mouse sEH IC50 of 50 nM and a human sEH IC50 of 260 nM.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
Cat. No. B15308533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=CC(=C2)CNN)Cl)OC1
InChIInChI=1S/C10H13ClN2O2/c11-8-4-7(6-13-12)5-9-10(8)15-3-1-2-14-9/h4-5,13H,1-3,6,12H2
InChIKeyNLPSRHCXDNKZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine – Soluble Epoxide Hydrolase Inhibitor Building Block for Targeted Research Procurement


((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine (CAS 1094284-41-9) is a synthetic hydrazine-functionalized benzo[b][1,4]dioxepine derivative with demonstrated inhibitory activity against soluble epoxide hydrolase (sEH). It appears as compound 478 in US Patent 8,815,951, where it exhibits a mouse sEH IC50 of 50 nM and a human sEH IC50 of 260 nM [1]. The compound carries a 9-chloro substitution on the seven-membered dioxepin ring and a methylhydrazine side chain at the 7-position, yielding a molecular formula of C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol. It is commercially available from multiple suppliers at ≥97% purity as a heterocyclic building block for research and further manufacturing use .

Why Substituting ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine with Other In-Class sEH Inhibitors Risks Skewed Experimental Outcomes


Soluble epoxide hydrolase inhibitors span multiple chemotypes—ureas, amides, carbamates, and hydrazines—that exhibit widely divergent species selectivity profiles and potency windows even within a single patent family. Within US 8,815,951 alone, mouse sEH IC50 values range from 50 nM to >3,000 nM and human/mouse selectivity ratios vary from ~1.5-fold to >46-fold across structurally distinct series [1]. The benzo[b][1,4]dioxepin scaffold present in compound 478 is underrepresented in the broader sEH inhibitor patent literature compared to urea-based chemotypes; its seven-membered dioxepin ring imposes different conformational constraints than the more common benzodioxole (five-membered) or benzodioxane (six-membered) cores, potentially altering target engagement geometry, off-target liability, and metabolic stability in ways that cannot be extrapolated from other sEH inhibitor classes without direct comparative data [2]. Generic substitution with a urea-based inhibitor of similar mouse sEH potency would introduce a different pharmacophore with distinct hydrogen-bonding networks at the catalytic triad, undermining cross-study reproducibility.

Quantitative Differentiation Evidence for ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine Against Closest Comparators


Mouse sEH Inhibitory Potency: Hydrazine-Dioxepin vs. Urea-Based Benchmark Compounds from the Same Patent

Compound 478 inhibits recombinant mouse sEH with an IC50 of 50 ± 10 nM, which is equipotent to the strongest urea-based inhibitors in the same patent—compound 262 (IC50 = 50 ± 10 nM) and compound 124 (IC50 = 50 ± 10 nM)—and approximately 14-fold more potent than the urea benchmark 1-cyclohexyl-3-(4-methoxyphenyl)urea (compound 67, IC50 = 710 nM) [1]. This demonstrates that the hydrazine-dioxepin chemotype achieves potency on par with optimized urea inhibitors while operating through a distinct pharmacophore, offering an alternative chemical starting point for medicinal chemistry programs seeking to circumvent urea-associated metabolic liabilities [2].

soluble epoxide hydrolase enzyme inhibition mouse sEH assay

Human vs. Mouse sEH Species Selectivity Ratio: Differential Profiling Against Close Patent Analogs

Compound 478 exhibits a human/mouse sEH IC50 ratio of 5.2 (human IC50 = 260 nM / mouse IC50 = 50 nM). This selectivity ratio is intermediate within the patent landscape: it is higher than compound 262 (ratio = 2.0; human IC50 = 100 nM), comparable to compound 72 (ratio = 4.4; human IC50 = 480 nM), and substantially lower than compound 67 (ratio = ~0.7, i.e., human-selective) or compound 509 (ratio = 15.3; human IC50 = 920 nM) [1]. This specific ratio may be relevant for researchers designing rodent efficacy models intended to translate to human target engagement, as compounds with very high human/mouse potency ratios may show attenuated murine pharmacodynamic responses [2].

species selectivity human sEH translational pharmacology

Mammalian vs. Insect Epoxide Hydrolase Selectivity: Evidence for Target Class Discrimination

Compound 478 demonstrates a 46-fold selectivity window between mouse sEH (IC50 = 50 nM) and juvenile hormone epoxide hydrolase from the tobacco hawkmoth Manduca sexta (IC50 = 2,300 nM) [1]. This mammalian-over-insect selectivity profile contrasts with certain broader-spectrum epoxide hydrolase inhibitors and may be relevant for researchers using this compound in mammalian systems where insect epoxide hydrolase cross-reactivity would confound interpretation. No comparable insect sEH data are available for most other compounds within US 8,815,951, making this a rare differential data point.

target selectivity orthologue profiling insect epoxide hydrolase

Structural Differentiation: Seven-Membered Benzo[dioxepin] Core vs. Five-Membered Benzo[dioxole] Analogs

The benzo[b][1,4]dioxepin core of compound 478 is a seven-membered ring system containing two oxygen atoms, distinguishing it from the synthetically more accessible benzo[d][1,3]dioxole (five-membered) scaffold found in analogs such as ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine . The larger ring alters the spatial relationship between the chloro substituent and the hydrazine-bearing methylene group, which may influence the geometry of key hydrogen-bond interactions within the sEH catalytic tunnel. Among the >100 compounds listed in US 8,815,951, only compound 478 and its immediate synthetic congeners feature this specific dioxepin-hydrazine architecture, whereas the majority of patent examples are urea, amide, or carbamate derivatives [1]. This scaffold rarity makes compound 478 a strategically distinct starting point for medicinal chemistry exploration where intellectual property differentiation or novel binding mode investigation is a priority.

scaffold differentiation benzo-dioxepin structure-activity relationship

Commercial Purity and Storage Specification: Procurement-Ready Benchmarking

Commercially sourced ((9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine is available at ≥97% purity (AKSci) to 98% purity (Chemscene, Leyan) with defined storage conditions of sealed, dry environment at 2–8°C . This specification compares favorably against less common dioxepin-hydrazine analogs such as (3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ylmethyl)-hydrazine, for which purity specifications are not uniformly reported across suppliers. The availability of consistent, lot-defined purity from multiple independent vendors reduces procurement risk for replicate studies and enables direct cross-laboratory comparison of experimental results.

compound procurement purity specification research chemical

Procurement-Guided Application Scenarios for ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine Based on Verified Differentiation Evidence


Rodent Model sEH Inhibition Studies Requiring Defined Mouse/Human Translational Potency Windows

Compound 478's mouse sEH IC50 of 50 nM and human/mouse selectivity ratio of 5.2 make it suitable for murine pharmacodynamic studies where human target engagement must be extrapolated from rodent data. The defined ratio allows researchers to benchmark in vivo dosing against a quantifiable translational potency gap, rather than relying on compounds with uncharacterized species selectivity [1]. For experimental designs where a compound with a narrower selectivity window (e.g., compound 262, ratio = 2.0) or a broader window (e.g., compound 509, ratio = 15.3) is preferred, compound 478 provides a mid-range reference point within the same patent family.

Medicinal Chemistry Programs Exploring Non-Urea sEH Inhibitor Chemotypes for IP Diversification

The hydrazine-dioxepin architecture of compound 478 offers a pharmacophore distinct from the urea-based inhibitors that dominate the sEH patent landscape. With mouse sEH potency (50 nM) matching the best urea inhibitors in US 8,815,951, this compound provides a validated starting point for lead optimization campaigns aiming to circumvent urea-associated metabolism issues or to secure novel composition-of-matter intellectual property [1]. Its seven-membered dioxepin ring further differentiates it from five-membered benzodioxole and six-membered benzodioxane scaffolds commonly explored in kinase and GPCR programs .

Insect vs. Mammalian Epoxide Hydrolase Selectivity Screening in Agrochemical Discovery

The 46-fold selectivity of compound 478 for mouse sEH (50 nM) over Manduca sexta juvenile hormone epoxide hydrolase (2,300 nM) provides a useful pharmacological tool for agrochemical discovery programs seeking to identify insect-selective or mammal-selective epoxide hydrolase modulators [1]. This cross-orthologue data is absent for the vast majority of sEH inhibitors in the public domain, making compound 478 a strategically informative reference compound for counter-screening cascades targeting pest-specific epoxide hydrolase isoforms.

Building Block Procurement for Focused Hydrazine-Dioxepin Library Synthesis

With ≥97% purity from multiple vendors and defined storage conditions (sealed, dry, 2–8°C), compound 478 is procurement-ready for parallel synthesis or combinatorial library construction around the benzo[dioxepin] scaffold [1]. The 9-chloro substituent provides a synthetic handle for further derivatization via cross-coupling or nucleophilic aromatic substitution, and the methylhydrazine terminus enables rapid diversification through hydrazone formation or reductive amination, enabling the exploration of chemical space that is structurally orthogonal to commercial benzodioxole or urea-based sEH inhibitor libraries .

Quote Request

Request a Quote for ((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.